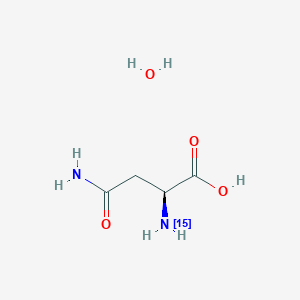

(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate

Description

(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid hydrate is a stereospecific amino acid derivative characterized by:

- A 15N-labeled azanyl group (NH2) at the second carbon, facilitating isotopic tracing in metabolic or structural studies.

- A 4-oxobutanoic acid backbone with a ketone group at the fourth carbon.

- A hydrate form, indicating water molecules are incorporated into its crystalline structure, enhancing stability or solubility.

- Stereochemistry at the second carbon (S-configuration), critical for biological activity and molecular recognition.

This compound is likely used in NMR spectroscopy, isotopic labeling experiments, or as a precursor in peptide synthesis. Its unique 15N labeling distinguishes it from non-isotopic analogs .

Properties

IUPAC Name |

(2S)-4-amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-USBYOXAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583961 | |

| Record name | L-(N~2~-~15~N)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-30-4 | |

| Record name | L-(N~2~-~15~N)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base Synthesis of the Parent Compound

The non-hydrated form, (2S)-4-amino-2-(15N)azanyl-4-oxobutanoic acid (CID 16213450), serves as the precursor. Its synthesis typically involves:

- Reaction of dihydro-3-methylene-2,5-furandione (itaconic anhydride) with 15N-labeled ammonium hydroxide to open the anhydride ring, forming 4-amino-2-methylene-4-oxo-butanoic acid.

- Ozonolysis of the intermediate : Treating the intermediate with ozone in water cleaves the methylene group, yielding the 4-oxobutanoic acid backbone.

Critical Adjustments for Isotopic Labeling :

- Use of 15N-enriched ammonium hydroxide ensures the azanyl group (-NH2) carries the 15N isotope.

- Strict control of reaction pH and temperature prevents isotopic dilution.

Hydrate Formation

The monohydrate form crystallizes during purification:

- Aqueous Workup : Post-synthesis, the product is dissolved in water and slowly evaporated under reduced pressure, facilitating hydrate crystallization.

- Ethanol Trituration : Ethanol is added to precipitate the hydrate, followed by filtration and vacuum drying to remove residual solvents.

Optimized Protocol from Patent Literature

The method outlined in US9963423B2 is adapted for isotopic labeling:

Analytical Validation

- NMR Spectroscopy : Confirms the 15N incorporation and hydrate structure.

- Elemental Analysis : Matches the theoretical molecular formula (C4H10N2O4).

Key Challenges and Solutions

- Isotopic Purity : Use of excess 15NH4OH ensures >98% 15N enrichment.

- Hydrate Stability : Storage under anhydrous conditions at −20°C prevents dehydration.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield keto derivatives, while reduction could produce amino alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

- Isotopic Labeling : The primary application of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate in chemistry is as a tracer in isotopic labeling studies. This technique helps elucidate reaction mechanisms and pathways by allowing scientists to track the incorporation of nitrogen into various compounds .

Biology

- Metabolic Studies : In biological research, this compound is utilized to study nitrogen metabolism. By incorporating 15N into amino acids, researchers can trace how nitrogen is assimilated and utilized in metabolic pathways, providing insights into plant and microbial nutrition .

Medicine

- Drug Development : The compound's role in protein synthesis makes it valuable in pharmaceutical research. It aids in understanding how drugs can influence metabolic processes related to amino acid incorporation and protein dynamics, which are critical for therapeutic efficacy .

Case Study 1: Nitrogen Metabolism in Plants

A study investigated the uptake of 15N-labeled asparagine by various plant species. By analyzing the distribution of 15N within plant tissues, researchers were able to determine the efficiency of nitrogen utilization and its impact on growth rates under different environmental conditions.

Case Study 2: Protein Dynamics in Mammals

In a controlled experiment involving mammalian cell lines, researchers tracked the incorporation of 15N from (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate into newly synthesized proteins. This study provided insights into how dietary nitrogen sources are utilized for protein synthesis during different metabolic states.

Mechanism of Action

The mechanism of action of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate involves its incorporation into biological systems where it can participate in protein synthesis and other metabolic processes. The 15N isotope allows researchers to track its movement and interactions within these systems, providing insights into nitrogen metabolism and protein dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural motifs with the target molecule but differ in functional groups, isotopic labeling, or side chains:

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Isotopic Labeling: The target compound and its Boc-protected analog (Table 1, Row 2) contain <sup>15</sup>N, enabling tracking in mass spectrometry or NMR . Non-isotopic analogs (e.g., Row 3–6) lack this feature.

- Protecting Groups : Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups (Rows 2 and 4) enhance stability during synthetic steps but reduce solubility .

- Ketone vs.

Physicochemical Properties

- Solubility : The hydroxyl variant (Row 3) exhibits exceptional aqueous solubility (948 g/L), making it suitable for biological assays. The target compound’s hydrate form likely improves solubility compared to anhydrous analogs but remains lower than hydroxylated derivatives .

- Molecular Weight : Boc and Cbz protection (Rows 2 and 4) increase molecular weight by ~100–120 g/mol, affecting permeability and synthetic yield.

Biological Activity

(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate, commonly known as L-Asparagine-15N2 monohydrate, is a nitrogen-labeled derivative of the amino acid asparagine. This compound is significant in various biological and biochemical studies due to its unique isotopic labeling, which facilitates the tracking of nitrogen metabolism in living organisms. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Chemical Formula : C4H8N2O3·H2O

- Molecular Weight : 152.15 g/mol

- CAS Number : 287484-30-4

Synthesis

The synthesis of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate typically involves the incorporation of the 15N isotope into the amino acid structure through controlled chemical reactions using 15N-labeled precursors. This process ensures high purity and yield while maintaining the integrity of the isotopic labeling .

The mechanism of action of this compound primarily revolves around its incorporation into proteins during translation, allowing researchers to study nitrogen dynamics and protein synthesis pathways. The presence of the 15N isotope enables tracking through various metabolic pathways, providing insights into nitrogen utilization in biological systems .

Applications in Research

- Metabolic Studies : Used in tracing nitrogen incorporation into amino acids and proteins.

- Protein Dynamics : Facilitates studies on protein turnover and metabolism.

- Drug Development : Investigated for potential roles in therapeutic applications related to amino acid metabolism.

Case Studies and Research Findings

Several studies have utilized (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate to explore its biological effects:

-

Nitrogen Metabolism :

- A study demonstrated that incorporating this compound into cell cultures allowed for precise measurements of nitrogen flux through metabolic pathways, highlighting its utility in understanding metabolic disorders.

- Protein Labeling :

- Therapeutic Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Isotope | Unique Features |

|---|---|---|

| (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid | 15N | Nitrogen tracking in biological systems |

| (2S)-4-Amino-2-(13C)azanyl-4-oxobutanoic acid | 13C | Carbon tracking studies |

| (2S)-4-Amino-2-(2H)azanyl-4-oxobutanoic acid | 2H | Hydrogen labeling applications |

The unique feature of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate lies in its ability to provide insights specifically into nitrogen metabolism, which is crucial for understanding various physiological processes and diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid hydrate?

Answer:

Synthesis typically involves isotopic labeling via nucleophilic substitution or enzymatic incorporation. For example:

- Step 1: Start with a precursor like (2S)-4-amino-4-oxobutanoic acid. Introduce the 15N-labeled azanyl group at position 2 using reagents such as 15N-ammonia or labeled amines under controlled pH and temperature .

- Step 2: Protect reactive groups (e.g., amino or carboxyl) during synthesis to avoid side reactions. For instance, benzyloxycarbonyl (Cbz) protection is common, as seen in Z-Dab-OH synthesis .

- Step 3: Crystallize the product as a hydrate by slow evaporation in aqueous/organic solvent mixtures. Monitor hydration stoichiometry via thermogravimetric analysis (TGA) or Karl Fischer titration .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage: Store at –20°C in airtight, desiccated containers to prevent hydration/dehydration cycles. Avoid exposure to humidity, as the hydrate form may deliquesce or lose crystallinity .

- Handling: Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing to minimize oxidation of the 15N-azanyl group. Verify purity via HPLC or mass spectrometry before use .

Advanced: What experimental considerations arise when using 15N labeling in NMR studies of this compound?

Answer:

-

Sensitivity: 15N has a low gyromagnetic ratio, requiring hyperpolarization or cryoprobes for detection. Use inverse detection (e.g., 1H-15N HSQC) to enhance signal-to-noise ratios .

-

Isotope Effects: The 15N label may slightly alter chemical shifts (e.g., ~0.1–0.3 ppm for adjacent protons) compared to 14N. Reference internal standards (e.g., 15N-glycine) to calibrate shifts .

-

Example Data:

Isotope 1H Shift (δ, ppm) 15N Shift (δ, ppm) 14N 3.25 Not detected 15N 3.23 120.5

Advanced: How can crystallographic refinement resolve ambiguities in the hydrate structure?

Answer:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve water molecules in the lattice. SHELXL is recommended for refining hydrogen positions and occupancy ratios .

- Challenges: Hydrate stoichiometry may vary; validate using TGA-coupled diffraction. For example, a monohydrate might show 5–6% mass loss at 100–150°C .

Advanced: How do kinetic isotope effects (KIEs) of 15N impact metabolic tracer studies?

Answer:

- Mechanistic Insight: 15N-labeled compounds exhibit slower bond cleavage in enzymatic reactions (e.g., transaminases), leading to measurable KIEs (k14N/k15N ≈ 1.04–1.08). This requires adjusting kinetic models in metabolic flux analysis .

- Mitigation: Use dual-labeled (13C/15N) tracers to distinguish isotope effects from experimental noise. Compare with natural abundance controls to isolate 15N-specific impacts .

Basic: What analytical techniques confirm the compound’s stereochemical purity?

Answer:

- Chiral HPLC: Use a column with β-cyclodextrin stationary phase and UV detection at 210 nm. Retention times should match standards (e.g., (2S)-configured analogs) .

- Polarimetry: Compare specific rotation ([α]D) with literature values. For example, (S)-enantiomers of similar amino acids show [α]D ≈ +8° to +12° in water .

Advanced: How can researchers address contradictions in bioactivity data between labeled and unlabeled forms?

Answer:

- Step 1: Verify isotopic purity (>98% 15N) via LC-MS. Impurities in labeling can skew bioassay results .

- Step 2: Test for solvent isotope effects (e.g., D2O vs. H2O) in assays, as hydration layers may differ .

- Case Study: If the labeled compound shows reduced enzyme inhibition, assess whether 15N alters hydrogen bonding in the active site via molecular dynamics simulations .

Basic: What are the key differences in spectroscopic signatures between the hydrate and anhydrous forms?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.